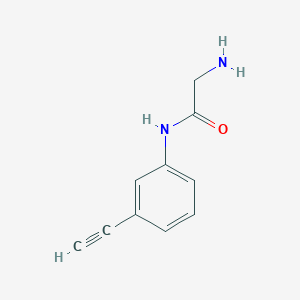

2-amino-N-(3-ethynylphenyl)acetamide

Description

2-Amino-N-(3-ethynylphenyl)acetamide (CAS: 1193389-71-7, hydrochloride salt) is a substituted acetamide featuring a 2-amino group on the acetamide backbone and a 3-ethynylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₁ClN₂O (hydrochloride form), with a molecular weight of 210.66 g/mol . This compound has been investigated in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of kinase inhibitors, such as TRK (tropomyosin receptor kinase) inhibitors for cancer therapy .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-amino-N-(3-ethynylphenyl)acetamide |

InChI |

InChI=1S/C10H10N2O/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7,11H2,(H,12,13) |

InChI Key |

NICLQWFNLFOQBL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-ethynylphenyl)acetamide typically involves the reaction of 3-ethynylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Conversion to primary amines.

Substitution: Formation of N-substituted acetamides.

Scientific Research Applications

2-amino-N-(3-ethynylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

Below is a comparative analysis of 2-amino-N-(3-ethynylphenyl)acetamide and related compounds:

Physicochemical Properties

- Polarity: The ethynyl group in this compound increases polarity compared to methoxy or alkyl-substituted analogs, impacting solubility in aqueous media .

- Stability : Electron-withdrawing groups (e.g., nitro, ethynyl) stabilize the amide bond but may reduce metabolic stability in vivo .

- Lipophilicity : Halogenated derivatives (e.g., bromo/fluoro substituents) exhibit higher logP values, favoring membrane permeability .

Biological Activity

2-amino-N-(3-ethynylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications based on existing literature and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, an acetamide moiety, and an ethynyl-substituted phenyl group, which are crucial for its biological interactions.

Target Interactions

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. These interactions can lead to alterations in signaling pathways that govern cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are pivotal in cancer cell metabolism.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades.

Cellular Effects

The compound exhibits a range of cellular effects:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.

Solubility and Stability

The solubility and stability of this compound are essential for its biological activity. It is soluble in common organic solvents but exhibits variable stability under different environmental conditions (pH, temperature).

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable at room temp |

| pH Range | 5-7 |

Case Studies

- Anticancer Activity : A study conducted on various human cancer cell lines (e.g., breast, lung) showed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it may interfere with the cell cycle by inducing G1 phase arrest, leading to apoptosis in sensitive cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.